

Application Notes and Protocols for Lu AA33810 in Rodent Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lu AA33810

Cat. No.: B1662617

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These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for the novel neuropeptide Y Y5 receptor antagonist, **Lu AA33810**, in rodent models. The information is compiled from preclinical studies investigating its anxiolytic and antidepressant-like effects.

Core Compound Information

Compound: **Lu AA33810** (N-[[trans-4-[(4,5-Dihydro[1]benzothiepine[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide) Mechanism of Action: Selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. It binds to cloned rat Y5 receptors with a high affinity ($K_i = 1.5$ nM) and antagonizes NPY-evoked cyclic AMP and calcium mobilization in vitro.[1] Therapeutic Potential: Anxiolytic and antidepressant effects.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from various rodent studies involving **Lu AA33810**.

Table 1: **Lu AA33810** Dosage and Administration in Rat Models

Rat Strain	Administration Route	Dosage Range	Study Model	Observed Effects	Reference
Sprague-Dawley	Oral (p.o.)	3 - 30 mg/kg	Social Interaction Test	Anxiolytic-like effects after acute or chronic treatment.	[1]
Sprague-Dawley	Oral (p.o.)	3 - 30 mg/kg	Y5 Agonist-Induced Feeding	Blocked feeding elicited by intracerebroventricular injection of a Y5 receptor-selective agonist.	[1]
Fischer 344	Oral (p.o.)	30 mg/kg	Stress-Induced Hormone Release	Attenuated increases in plasma ACTH and corticosterone.	[1]
Flinders Sensitive Line	Intraperitoneal (i.p.)	10 mg/kg/day (chronic)	Social Interaction Test	Anxiolytic-like effects.	[1]
Flinders Sensitive Line	Intraperitoneal (i.p.)	10 mg/kg/day (chronic)	Forced Swim Test	Antidepressant-like effects.	[1]
Wistar	Intraperitoneal (i.p.)	3 and 10 mg/kg/day (chronic)	Chronic Mild Stress	Normalization of stress-induced decrease in sucrose consumption.	[1]

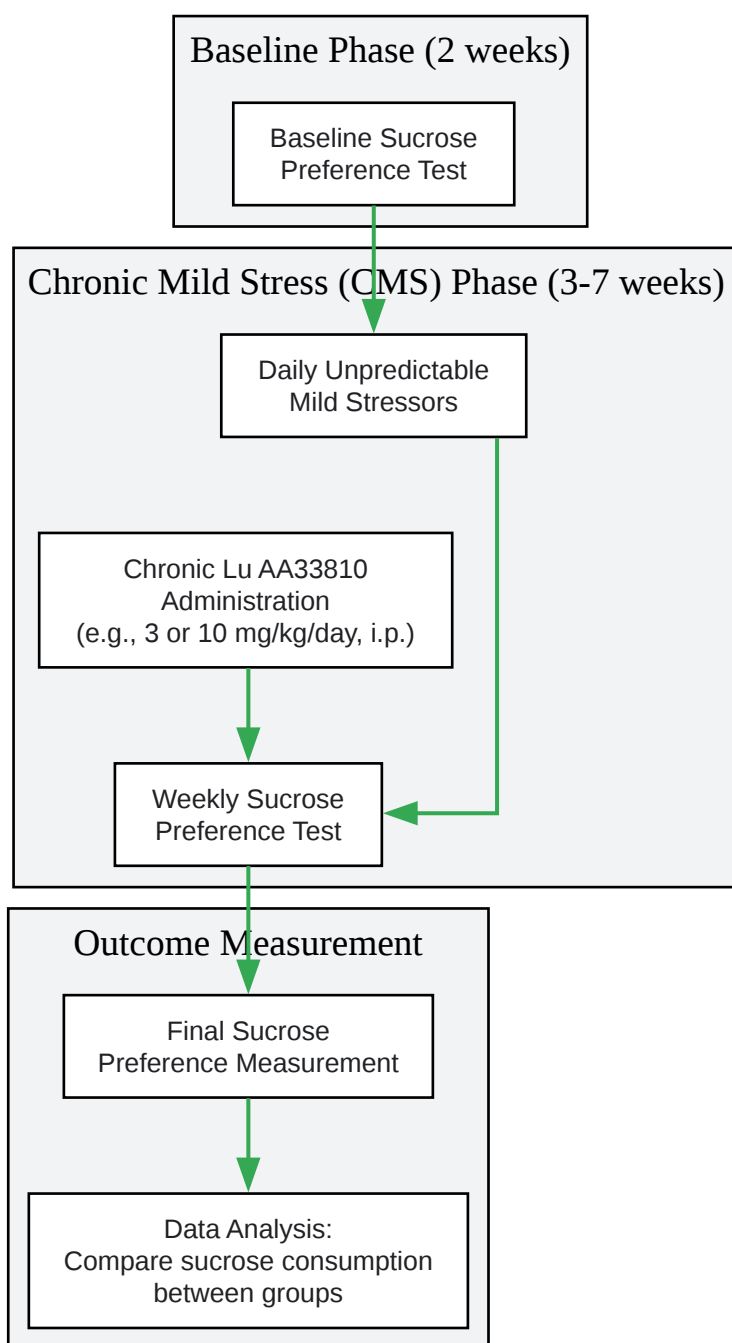
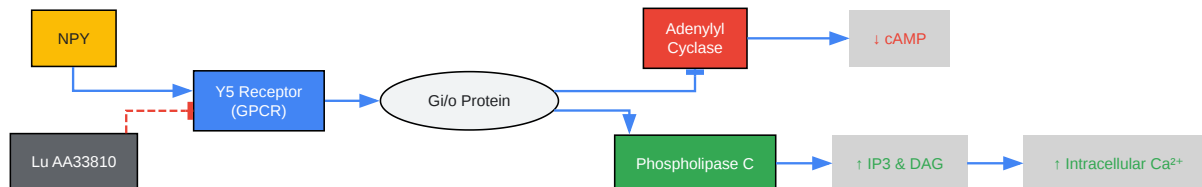
Wistar	Intraperitonea l (i.p.)	10 mg/kg (single dose)	Forced Swim Test (in glial ablation model)	Reversed depressive- like behavioral changes.	[2]
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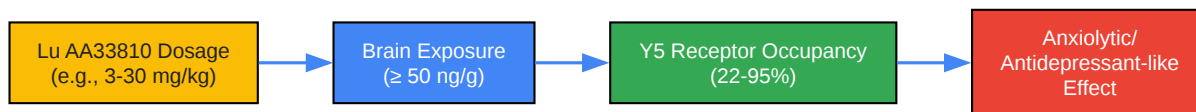
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of **Lu AA33810** in Rats

Parameter	Value	Correlated In Vivo Effect	Reference
Brain Exposure	≥ 50 ng/g	Anxiolytic and antidepressant-like effects.	[1]
Ex Vivo Y5 Receptor Occupancy	22% - 95%	Correlation with in vivo effects.	[1]
Oral Bioavailability (Rat)	92%	High systemic exposure after oral administration.	
Oral Bioavailability (Mouse)	42%	Moderate systemic exposure after oral administration.	

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to **Lu AA33810** research.





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References

- 1. The novel neuropeptide Y Y5 receptor antagonist Lu AA33810 [N-[[trans-4-[(4,5-dihydro[1]benzothiepine[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com